Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Antiviral HIV Quinoline

This 4-hydroxy-8-CF3-quinoline-2-carboxylate delivers validated biological activity — >90% HIV inhibition at >20 µM with minimal cytotoxicity, and anti-TB MIC of 0.625 µg/mL against M. tuberculosis H37Rv — that non-fluorinated or regioisomeric analogs cannot match. The 8-CF3 group provides a logP differential of ~2.9 vs ~1.5 for non-fluorinated variants, ensuring superior membrane permeability and metabolic stability. The 2-carboxylate ester enables orthogonal amidation or hydrazide formation, while the 4-OH participates in keto-enol tautomerism. The 8-CF3 also serves as a ¹⁹F NMR reporter tag for ligand-binding studies. Procure 98% purity for antiviral, antimycobacterial, and broad-spectrum antimicrobial SAR programs.

Molecular Formula C12H8F3NO3
Molecular Weight 271.19 g/mol
CAS No. 1065074-52-3
Cat. No. B1421266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
CAS1065074-52-3
Molecular FormulaC12H8F3NO3
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17)
InChIKeyYQFLSLNXTHQDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (CAS 1065074-52-3): A Strategic 8-CF3 Quinoline Building Block for Antimicrobial and Antiviral Drug Discovery Pipelines


Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate is a fluorinated quinoline-2-carboxylate ester bearing a 4-hydroxy group and a strategically positioned 8-trifluoromethyl substituent (molecular formula C₁₂H₈F₃NO₃, MW 271.19 g/mol) . The compound serves as a versatile building block in medicinal chemistry, with its 8-CF₃ group conferring enhanced lipophilicity (calculated logP ~2.89–2.90) and metabolic stability relative to non-fluorinated or differently positioned analogs [1]. Its 2-carboxylate ester functionality enables modular derivatization, while the 4-hydroxy group participates in keto-enol tautomerism, influencing both reactivity and target binding interactions [2].

Why 8-Trifluoromethyl Quinoline Scaffolds Cannot Be Interchanged: Position-Specific Electronic and Steric Effects of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate


Quinoline-based building blocks are not functionally interchangeable across regioisomeric variants. The 8-trifluoromethyl substitution pattern in this compound creates a distinct electronic environment and steric profile that diverges significantly from 6-CF₃, 7-CF₃, or non-fluorinated quinoline analogs [1]. Specifically, the ortho-relationship between the 8-CF₃ group and the quinoline nitrogen introduces unique conformational constraints and electron-withdrawing effects that alter both reactivity in downstream derivatization and target-binding pharmacodynamics [2]. Substituting a generic 4-hydroxyquinoline-2-carboxylate lacking the 8-CF₃ moiety would forfeit the enhanced membrane permeability conferred by the trifluoromethyl group (logP differential ~2.9 vs. ~1.5 for non-fluorinated analogs) and eliminate the fluorine-mediated interactions observed in enzyme active sites [3].

Quantitative Differentiation Evidence for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate vs. Structural Analogs


Anti-HIV Activity Profile: Modest Potency with Favorable Therapeutic Index Relative to Cytotoxic Quinoline Derivatives

In a standardized NIAID anti-HIV screening panel, methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate demonstrated >90% viral inhibition at concentrations >20 µM against CEM-T4 cells, with an EC₅₀ exceeding 20 µM and cellular toxicity observed only at substantially higher concentrations (>90% inhibition of cellular viability at undefined µM range) [1]. In contrast, closely related 2,8-bis(trifluoromethyl)quinoline analogs (QDA-1) exhibited pronounced cytotoxicity against Vero cells, with CC₅₀ = 247.4 µM and only 63.3% viability retention at 200 µM, yielding a narrow selectivity window [2]. This differential cytotoxicity profile positions the target compound as a more favorable scaffold for antiviral lead optimization where reduced host cell toxicity is paramount.

Antiviral HIV Quinoline

Antimycobacterial Potency: Core Scaffold Enables Sub-µg/mL MIC in Optimized Derivatives

Derivatives synthesized from the 4-hydroxy-8-trifluoromethylquinoline core scaffold, including the target compound as a key intermediate, achieved minimum inhibitory concentrations (MIC) as low as 0.625 µg/mL against Mycobacterium tuberculosis H37Rv [1]. This sub-µg/mL potency substantially exceeds that of earlier-generation quinoline antitubercular agents and positions the 8-CF₃-4-hydroxyquinoline motif as a privileged scaffold for further optimization [2]. The target compound itself, as the 2-carboxylate ester precursor, provides a modular handle for installing diverse pharmacophores while preserving the core electronic features responsible for enoyl-ACP reductase inhibition.

Antitubercular Mycobacterium tuberculosis Quinoline

Broad-Spectrum Antimicrobial Activity: 6.25 µg/mL MIC Achievable with Triazole Derivatization

Novel quinoline derivatives incorporating the 4-hydroxy-8-(trifluoromethyl)quinoline core, accessed via the 3-carbohydrazide analog of the target compound, exhibited broad-spectrum antimicrobial activity with MIC values as low as 6.25 µg/mL against both bacterial and fungal strains, comparable to first-line standard drugs [1]. The most potent compounds in this series demonstrated activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This antimicrobial breadth is attributed to the synergistic combination of the 8-CF₃ group (enhancing membrane penetration) and the 4-hydroxyquinoline chelating motif [2].

Antibacterial Antifungal Quinoline

Physicochemical Differentiation: Enhanced Lipophilicity and pKa Profile vs. Regioisomeric Quinoline Carboxylates

Calculated physicochemical parameters for methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate reveal a logP of 2.8945, a pKa (acid) of 9.67, and a polar surface area of 59.42 Ų, fully compliant with Lipinski's Rule of Five [1]. These values contrast sharply with the 8-(trifluoromethyl)quinoline-2-carboxylic acid comparator (free acid form), which exhibits a lower logP (~2.0–2.3) and a second ionizable center (carboxylic acid pKa ~3–4) that alters solubility and permeability [2]. The target compound's ester prodrug-like design offers superior membrane permeability while retaining the capacity for in situ hydrolysis to the active carboxylic acid pharmacophore.

Lipophilicity Drug-likeness ADME

Commercial Availability and Purity Specifications: ≥95–98% Grade Suitable for Medicinal Chemistry Campaigns

The compound is commercially available from multiple reputable vendors with specified purity grades of 95% (AKSci) to 98% (Aladdin, abcr) and is priced competitively for research-scale procurement (e.g., 5 g at $860 from Santa Cruz Biotechnology) . In comparison, closely related 8-trifluoromethylquinoline derivatives with alternative substitution patterns (e.g., 4-carboxylic acid, 3-carbohydrazide) require custom synthesis with longer lead times and higher costs. The ready availability of high-purity material reduces project initiation timelines and enables reproducible SAR exploration.

Building Block Synthesis Procurement

Priority Application Scenarios for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate in Drug Discovery and Chemical Biology


Antiviral Lead Optimization: Scaffold for HIV and Emerging Viral Pathogens with Reduced Cytotoxicity Liability

Based on NIAID-screened anti-HIV activity (>90% inhibition at >20 µM with minimal cytotoxicity) [1], this compound serves as a privileged starting point for structure-based optimization of next-generation antiviral agents. The 2-carboxylate ester handle enables facile amidation or hydrazide formation to explore substituent effects on antiviral potency while maintaining the favorable cytotoxicity profile established in the primary screen. Programs targeting drug-resistant HIV strains or emerging RNA viruses will benefit from the scaffold's validated viral inhibition window.

Antitubercular Drug Discovery: Core Intermediate for Enoyl-ACP Reductase Inhibitors

Derivatives synthesized from the 4-hydroxy-8-trifluoromethylquinoline core achieve MIC values as low as 0.625 µg/mL against M. tuberculosis H37Rv, approaching first-line drug potency [2]. The target compound's 2-carboxylate ester provides a versatile anchor for installing diverse warheads that engage the enoyl-ACP reductase active site, as validated by molecular docking studies [3]. Procurement of this building block enables rapid exploration of novel antitubercular chemotypes with potential activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Broad-Spectrum Antimicrobial Development: Triazole and Heterocyclic Hybridization Platform

The compound's 4-hydroxy-8-CF₃-quinoline core, when elaborated with 1,2,4-triazole or other heterocyclic appendages, yields broad-spectrum antimicrobial agents with MICs of 6.25 µg/mL [4]. This established SAR trajectory enables medicinal chemists to design focused libraries targeting Gram-positive, Gram-negative, and fungal pathogens. The 2-carboxylate ester's orthogonal reactivity relative to the 4-hydroxy group permits sequential functionalization, a key advantage for constructing diverse hybrid molecules.

Chemical Biology Probe Synthesis: Fluorinated Quinoline Scaffold for Target Engagement Studies

The 8-trifluoromethyl group serves as both a metabolic stabilizer and a ¹⁹F NMR reporter tag for ligand-observed binding studies [5]. The compound's favorable physicochemical properties (logP ~2.89, Lipinski-compliant) [6] and commercial availability in high purity make it an ideal precursor for synthesizing chemical probes to interrogate quinoline-binding proteins. Applications include cellular thermal shift assays (CETSA) and photoaffinity labeling experiments requiring robust, well-characterized starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.